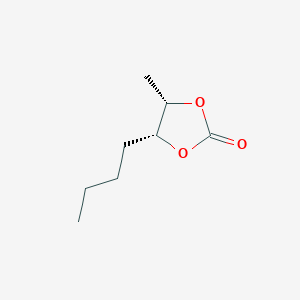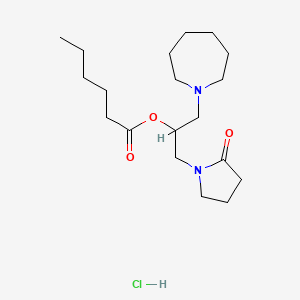![molecular formula C8H13NO4 B12623639 Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate CAS No. 917598-72-2](/img/structure/B12623639.png)
Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavorings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate typically involves the esterification of acetic acid with ethanol in the presence of a catalyst. The reaction can be represented as follows:
CH3COOH+C2H5OH→CH3COOC2H5+H2O
This reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid to speed up the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with a catalyst. The product is then distilled to separate it from the reaction mixture .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into acetic acid and ethanol in the presence of water and an acid or base catalyst.
Oxidation: It can be oxidized to form acetic acid and other by-products.
Reduction: The compound can be reduced to form ethanol and other reduced products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Acetic acid and ethanol.
Oxidation: Acetic acid and other oxidized products.
Reduction: Ethanol and other reduced products.
Applications De Recherche Scientifique
Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate has various applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the extraction of organic compounds from biological samples.
Medicine: Investigated for its potential use in drug formulation and delivery.
Industry: Utilized in the production of perfumes, flavorings, and as a solvent in coatings and adhesives
Mécanisme D'action
The mechanism of action of Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate involves its interaction with various molecular targets. In oxidation reactions, it undergoes a series of steps where it is first converted to acetaldehyde and then to acetic acid. This process involves the formation of intermediate radicals and the participation of oxygen and water .
Comparaison Avec Des Composés Similaires
Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate can be compared with other esters such as:
Ethyl acetate: Similar in structure but lacks the N-acetylethanimidoyl group.
Methyl butyrate: Another ester with a different alkyl group.
Isopropyl butyrate: Similar ester with an isopropyl group instead of an ethyl group
These compounds share similar chemical properties but differ in their specific applications and reactivity due to variations in their alkyl groups.
Propriétés
Numéro CAS |
917598-72-2 |
|---|---|
Formule moléculaire |
C8H13NO4 |
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
ethyl 2-(N-acetyl-C-methylcarbonimidoyl)oxyacetate |
InChI |
InChI=1S/C8H13NO4/c1-4-12-8(11)5-13-7(3)9-6(2)10/h4-5H2,1-3H3 |
Clé InChI |
JEVVDYXLWHWLBR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC(=NC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-Methoxyphenyl)ethyl]-4,5-diphenyl-1H-imidazol-2-amine](/img/structure/B12623557.png)
![3-Phenyl-6-(5-phenyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12623559.png)
![(4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanol](/img/structure/B12623569.png)
![N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12623570.png)
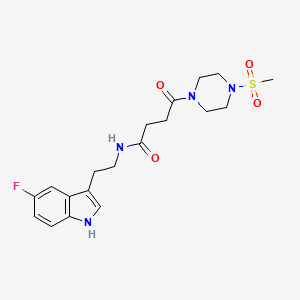
![4'-Heptyl[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B12623579.png)

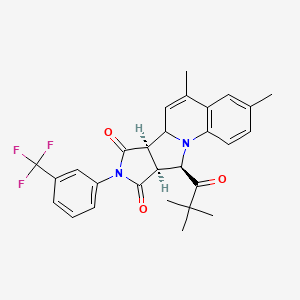
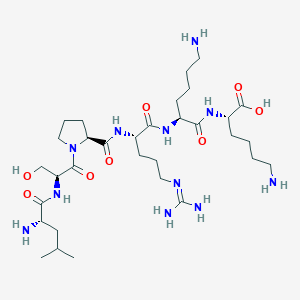
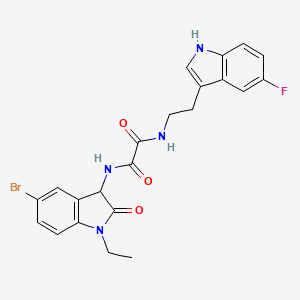
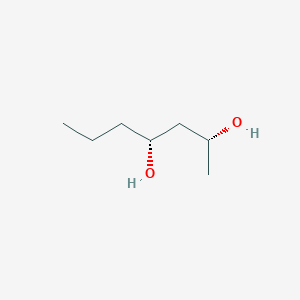
![acetic acid;N-[4-(aminomethyl)-2-methylphenyl]methanesulfonamide](/img/structure/B12623618.png)
